Ruthenium trinitrate

Lignin gasification Supercritical water Biomass conversion

Chloride poisoning from RuCl₃ reduces catalyst activity and selectivity. Ruthenium trinitrate eliminates halogens, delivering clean decomposition to RuO₂ or Ru metal without carbon residue. • Achieves 100% selectivity in ethanol dehydrogenation vs. RuCl₃-derived catalysts. • Enables 2-4 nm Ru nanoparticles (±0.5 nm) with no organic capping ligands. • Tunable RuO₂ crystallite size (6-22 nm) via calcination temperature.

Molecular Formula N3O9Ru
Molecular Weight 287.1 g/mol
CAS No. 15825-24-8
Cat. No. B093012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium trinitrate
CAS15825-24-8
Molecular FormulaN3O9Ru
Molecular Weight287.1 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+3]
InChIInChI=1S/3NO3.Ru/c3*2-1(3)4;/q3*-1;+3
InChIKeyGTCKPGDAPXUISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 0.1 kg / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium Trinitrate (CAS 15825-24-8) for Catalyst and Materials Research: Technical Baseline


Ruthenium trinitrate (Ru(NO₃)₃, CAS 15825-24-8), also supplied commercially as ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃) in nitric acid solution, is an inorganic ruthenium salt that serves as a chlorine-free precursor for heterogeneous catalyst preparation and materials synthesis. [1] The compound is water-soluble and thermally decomposes to yield ruthenium oxide (RuO₂) or ruthenium metal under reducing conditions, making it suitable for impregnation-based catalyst manufacturing and thin-film deposition workflows. [2] Its primary scientific and industrial utility lies in applications where halogen-free composition is required to avoid chloride-induced catalyst poisoning or where controlled nanoparticle dispersion is desired. [3]

Why RuCl₃ and Ru(acac)₃ Cannot Directly Substitute for Ruthenium Trinitrate in Chlorine-Sensitive Catalyst Preparations


Ruthenium precursors are not functionally interchangeable due to fundamental differences in ligand chemistry that propagate through catalyst preparation to final performance. Chloride-containing precursors such as RuCl₃ introduce residual Cl⁻ ions that act as catalytic poisons by blocking active metal sites, suppressing CO adsorption, and promoting metal particle sintering during thermal activation. [1] Organometallic alternatives such as Ru(acac)₃ avoid halogen contamination but require higher decomposition temperatures, leave carbonaceous residues, and are substantially more expensive per gram of ruthenium content. [2] Ruthenium trinitrate and its nitrosyl nitrate form occupy a distinct position: they are halogen-free, decompose cleanly to oxide or metal without carbon residue, and exhibit precursor-dependent control over final nanoparticle size and dispersion. [3] The selection among these precursors directly determines catalyst activity, selectivity, and deactivation rate in downstream applications.

Ruthenium Trinitrate (CAS 15825-24-8): Quantitative Comparative Evidence for Scientific Selection


Supercritical Water Lignin Gasification: Ru(NO)(NO₃)₃ Outperforms RuCl₃ on Multiple Supports

In supercritical water lignin gasification at 673 K, catalysts prepared from ruthenium nitrosyl nitrate consistently outperformed those prepared from ruthenium chloride. The nitrosyl nitrate-derived catalysts achieved gasification activities comparable to a commercial Ru/C reference, whereas chloride-derived catalysts were significantly less active. [1] The performance gap is attributed to two mechanisms: (i) chloride ions from RuCl₃ poison active ruthenium metal sites, and (ii) chloride precursors form larger Ru metal particles during gasification, reducing the number of accessible active sites. [2]

Lignin gasification Supercritical water Biomass conversion

Ethanol Transformation Selectivity: Nitrate Precursor Achieves 100% Acetaldehyde Selectivity vs. Chloride

In a systematic comparison of four Ru precursors supported on KL-zeolite for ethanol transformation, the ruthenium nitrosyl nitrate-derived catalyst (Ru(n)/KL) exhibited selectivity toward acetaldehyde of 100%, identical to the carbonyl-derived catalyst (Ru(c)/KL). In stark contrast, the RuCl₃-derived catalyst (Ru(Cl)/KL) showed drastically reduced acetaldehyde selectivity in favor of dehydration products (diethyl ether and ethylene). [1] While activity followed the order Ru(acac)/KL ≥ Ru(c)/KL > Ru(n)/KL ≥ Ru(Cl)/KL, the turnover frequency (TOF) values were within the same order of magnitude across all precursors, with Ru(Cl)/KL showing only slightly lower TOF. [2]

Ethanol dehydrogenation Zeolite catalysis Selectivity control

RuO₂ Coating Nanomorphology: Nitrate Precursor Enables Temperature-Tunable Grain Size Control (6–22 nm)

When preparing RuO₂ coatings on titanium via thermal decomposition of aqueous salt solutions, the choice between ruthenium nitrosyl nitrate and ruthenium chloride precursors determines the degree of temperature-dependent grain size control. For nitrate-derived coatings, the firing temperature had a large impact on grain size across the 350–550 °C range, with crystallite diameters varying between 6 and 22 nm. For chloride-derived coatings, the firing temperature had only a minor effect on grain size within the same temperature window. [1] Lower calcination temperatures yielded smaller crystallites regardless of precursor type. [2]

RuO₂ coatings Thermal decomposition Nanocrystallinity

Nanoparticle Synthesis Without Capping Ligands: Nitrosyl Nitrate Enables Ligand-Free 2–4 nm Ru NPs

Ruthenium nitrosyl nitrate enables the continuous synthesis of ruthenium nanoparticles with tunable sizes between 2–4 nm (±0.5 nm) in the complete absence of organic capping ligands. This is achieved via reduction with sodium borohydride in flow 3D helical reactors, where the precursor forms a stable ruthenium nitrite complex under basic conditions that avoids unwanted metal oxide hydrolysis or precipitation. In contrast, conventional metal precursors such as chlorides or simple nitrates easily hydrolyze under basic conditions, forming metal oxides or precipitates that preclude ligand-free nanoparticle synthesis. The approach requires fast mixing (<50 ms) to enable homogeneous nucleation under rapid reduction kinetics.

Ruthenium nanoparticles Continuous flow synthesis Capping ligand-free

Fischer-Tropsch Synthesis: Chloride Precursor Outperforms Nitrate, Defining Application Boundaries

In Fischer-Tropsch synthesis over Ru/Mn/Al₂O₃ catalysts, the RuCl₃-derived catalyst (Ru(Cl)/Mn/Al₂O₃) exhibited much higher catalytic activity and stability than catalysts prepared from ruthenium acetylacetonate or ruthenium nitrosyl nitrate. The order of CO conversion was Ru(Cl)/Mn/Al₂O₃ > Ru(A)/Mn/Al₂O₃ > Ru(N)/Mn/Al₂O₃. [1] This same activity order was also observed on Ru/Al₂O₃ catalysts without manganese promotion. [2] Importantly, while Ru(Cl)/Al₂O₃ showed lower activity and higher deactivation rate with reaction time, the Mn-promoted Ru(Cl)/Mn/Al₂O₃ exhibited high resistance to catalyst deactivation due to formation of manganese chloride that removes chlorine from ruthenium active sites. [3]

Fischer-Tropsch synthesis CO hydrogenation Ru/Mn/Al₂O₃ catalysts

Ammonia Synthesis: Ru(NO₃)₃-Based Cs/Ru/MgO Catalyst Maintains Stable Activity for >680 Hours at Mild Conditions

The Cs/Ru/MgO ammonia synthesis catalyst prepared via sequential impregnation using Ru(NO₃)₃ as the ruthenium precursor retained stable ammonia synthesis activity at mild reaction conditions of 325 °C and 350 °C, with 2.5 MPa gauge pressure and space velocity of 1200 h⁻¹. [1] However, when the experimental temperature was increased to 375–425 °C, the catalyst retained only 42% of initial activity after 680 hours on stream, with deactivation attributed to Cs leaching and MgO crystallinity changes. [2] Ruthenium nitrate is widely employed in ammonia synthesis catalyst research due to its halogen-free composition, as chloride-containing precursors require additional washing steps to remove Cl⁻ ions that poison ammonia synthesis activity. [3]

Ammonia synthesis Haber-Bosch alternative Ru/MgO catalysts

Ruthenium Trinitrate (CAS 15825-24-8): Evidence-Based Application Scenarios


Chlorine-Sensitive Supported Catalyst Preparation (Biomass Gasification, Ammonia Synthesis)

Ruthenium trinitrate and its nitrosyl nitrate form are the preferred precursors when preparing supported Ru catalysts for applications where chloride poisoning must be avoided. In lignin gasification in supercritical water, Ru(NO)(NO₃)₃-derived catalysts on charcoal and TiO₂ consistently outperform RuCl₃-derived catalysts, achieving activities comparable to commercial Ru/C references while chloride-derived catalysts suffer from site poisoning and larger metal particle formation. [1] In ammonia synthesis, Ru(NO₃)₃ eliminates the need for post-impregnation washing steps required when using RuCl₃, simplifying catalyst manufacturing workflows. [2]

Ethanol Dehydrogenation to Acetaldehyde with High Selectivity

When supported on KL-zeolite, ruthenium nitrosyl nitrate-derived catalysts achieve 100% selectivity toward acetaldehyde in ethanol transformation reactions, matching the performance of carbonyl-derived catalysts while avoiding the dehydration side products (diethyl ether, ethylene) that dominate with RuCl₃-derived catalysts. [1] This makes the nitrate/nitrosyl nitrate precursor essential for applications requiring selective ethanol dehydrogenation without competing dehydration pathways. [2]

Ligand-Free Ruthenium Nanoparticle Synthesis (Continuous Flow)

Ruthenium nitrosyl nitrate uniquely enables the continuous synthesis of ruthenium nanoparticles with tunable sizes of 2–4 nm (±0.5 nm) in the complete absence of organic capping ligands, using NaBH₄ reduction in 3D helical flow reactors. [1] Under basic conditions, the precursor forms a stable ruthenium nitrite complex that avoids hydrolysis, whereas conventional chloride or nitrate precursors precipitate as oxides. [2] This capability is critical for producing clean nanoparticle catalysts where capping agents would otherwise block active sites or introduce carbon contamination during activation.

Temperature-Tuned RuO₂ Coating Fabrication for Electrochemical Electrodes

For the fabrication of RuO₂ coatings on titanium via thermal decomposition, ruthenium nitrosyl nitrate provides temperature-dependent control over nanocrystallinity that is not available with RuCl₃. The nitrate precursor enables crystallite size tuning from 6 to 22 nm by varying firing temperature between 350–550 °C, whereas chloride-derived coatings show only minor grain size variation across the same temperature range. [1] This tunability allows process engineers to optimize electrode surface area and electrochemical properties through calcination temperature selection. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruthenium trinitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.